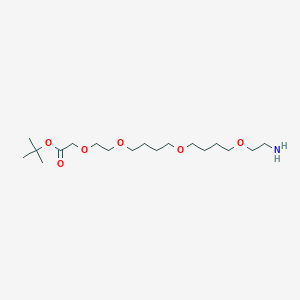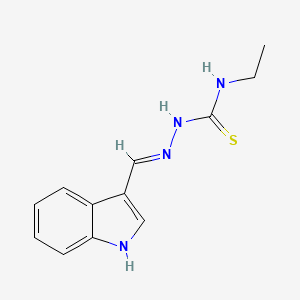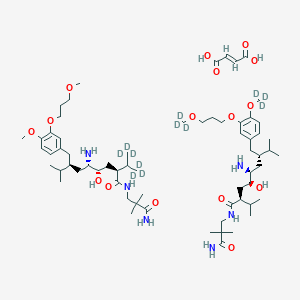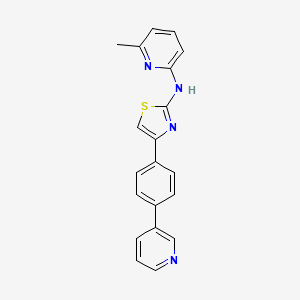
Boc-PEG1-PPG2-C2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-PEG1-PPG2-C2-NH2: is a compound that serves as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-PEG1-PPG2-C2-NH2 involves the conjugation of PEG and PPG (polypropylene glycol) chains with a Boc (tert-butoxycarbonyl) protecting group and an amine group. The reaction typically involves the following steps:
Activation of PEG and PPG chains: The PEG and PPG chains are activated using reagents such as N,N’-disuccinimidyl carbonate (DSC) or N,N’-disuccinimidyl glutarate (DSG).
Coupling Reaction: The activated PEG and PPG chains are then coupled with Boc-protected amine under mild conditions, usually in the presence of a base like triethylamine (TEA).
Deprotection: The Boc group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG and PPG chains are activated using industrial-grade reagents.
Automated Coupling: Automated reactors are used for the coupling reaction to ensure consistency and efficiency.
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Boc-PEG1-PPG2-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like TEA.
Major Products:
Substitution Products: Alkylated or acylated derivatives.
Deprotection Products: Free amine derivatives.
Coupling Products: Larger conjugates or PROTAC molecules.
Scientific Research Applications
Boc-PEG1-PPG2-C2-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in targeted cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Boc-PEG1-PPG2-C2-NH2 involves its role as a linker in PROTACs. PROTACs function by binding to a target protein and an E3 ubiquitin ligase simultaneously. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG and PPG chains in this compound provide flexibility and solubility, enhancing the efficacy of the PROTAC molecule .
Comparison with Similar Compounds
Boc-PEG2-PPG3-C3-NH2: Another PEG-based PROTAC linker with different chain lengths.
Boc-PEG3-PPG4-C4-NH2: A variant with longer PEG and PPG chains for different applications.
Boc-PEG1-PPG1-C2-NH2: A shorter version of the compound with different properties.
Uniqueness: Boc-PEG1-PPG2-C2-NH2 is unique due to its specific chain lengths and functional groups, which provide an optimal balance of flexibility, solubility, and reactivity. This makes it particularly suitable for the synthesis of PROTACs and other complex conjugates .
Properties
Molecular Formula |
C18H37NO6 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[4-(2-aminoethoxy)butoxy]butoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H37NO6/c1-18(2,3)25-17(20)16-24-15-14-23-12-7-5-10-21-9-4-6-11-22-13-8-19/h4-16,19H2,1-3H3 |
InChI Key |
FNOKAGTZUOZUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)
![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)


![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)



![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

